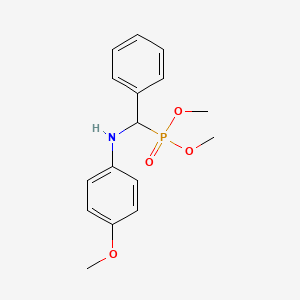
Dimethyl phenyl-p-methoxyanilinomethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl phenyl-p-methoxyanilinomethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl phenyl and p-methoxyanilinomethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl phenyl-p-methoxyanilinomethylphosphonate can be synthesized through the reaction of dimethyl phenylphosphine with p-methoxyanilinomethyl chloride under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the product. Key parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl phenyl-p-methoxyanilinomethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted phosphonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Substituted phosphonates
Wissenschaftliche Forschungsanwendungen
Dimethyl phenyl-p-methoxyanilinomethylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with cellular targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dimethyl phenyl-p-methoxyanilinomethylphosphonate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In cellular systems, it can induce oxidative stress and modulate signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylphenylphosphine
- Dimethyl (phenyl)phosphane
- N,N-Dimethyl-p-phenylenediamine
Uniqueness
Dimethyl phenyl-p-methoxyanilinomethylphosphonate is unique due to the presence of both phosphonate and p-methoxyanilinomethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
78081-97-7 |
|---|---|
Molekularformel |
C16H20NO4P |
Molekulargewicht |
321.31 g/mol |
IUPAC-Name |
N-[dimethoxyphosphoryl(phenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C16H20NO4P/c1-19-15-11-9-14(10-12-15)17-16(22(18,20-2)21-3)13-7-5-4-6-8-13/h4-12,16-17H,1-3H3 |
InChI-Schlüssel |
RFFJWFUHZSACJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



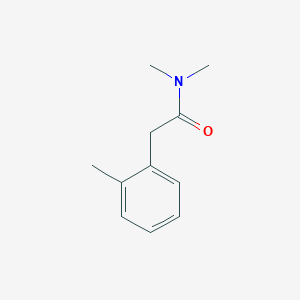
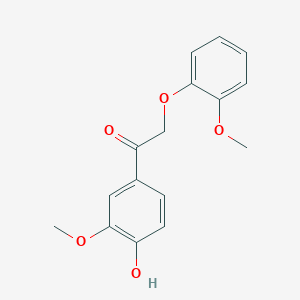
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
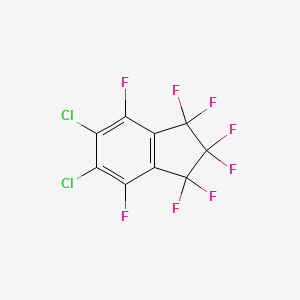
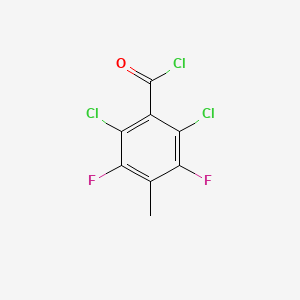
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
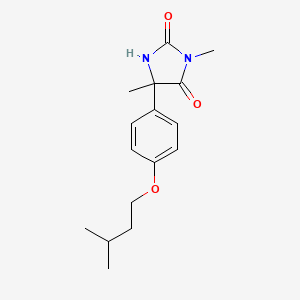

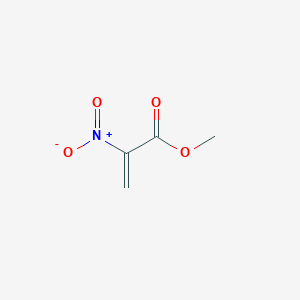
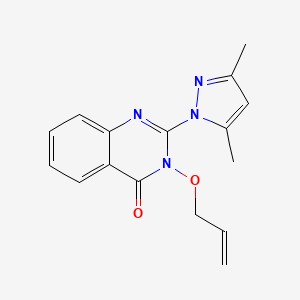
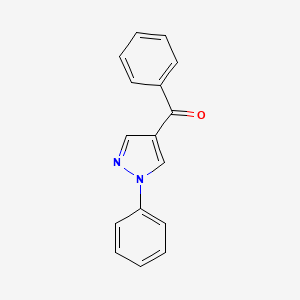
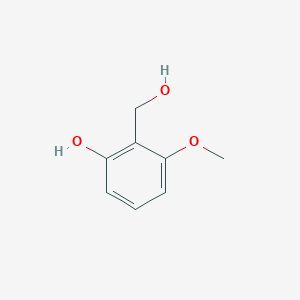
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
